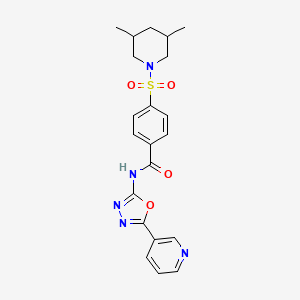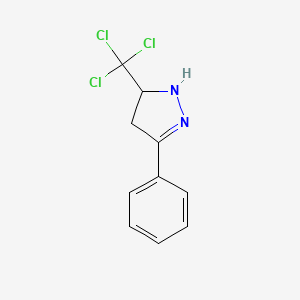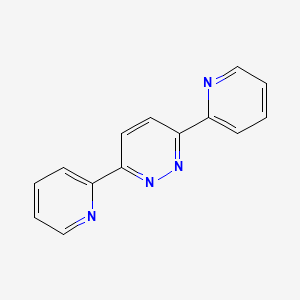![molecular formula C14H12ClN5O2 B2515663 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide CAS No. 919858-63-2](/img/structure/B2515663.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Drug Discovery N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide belongs to the pyrazolopyrimidine scaffold, a prominent heterocycle in drug discovery. This scaffold is widely recognized for its broad range of medicinal properties. It serves as a building block for developing drug-like candidates with anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio-diagnostic properties. The synthesis of these derivatives often involves multiple steps, including condensation, cyclization, or multicomponent reactions (MCRs), which can be performed under various conditions including the use of catalysts such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These strategies provide insights for further design and development of more active biological agents through modifications and derivatizations (Cherukupalli et al., 2017) (Dar & Shamsuzzaman, 2015).
Biological and Therapeutic Significance Research into the biological activities of pyrazolopyrimidine derivatives has shown their significance in various therapeutic areas. They exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. This is attributed to their role as pharmacophores in many biologically active compounds, highlighting their importance in medicinal chemistry. The development of these compounds involves not only synthesis but also extensive biological testing to assess their potential therapeutic significance (Chauhan & Kumar, 2013).
Role in Multicomponent Reactions (MCRs) The pyrazolopyrimidine scaffold also plays a crucial role in the synthesis of fused heterocyclic derivatives through multicomponent reactions (MCRs). These reactions are favored for their atom economy, straightforwardness, and eco-friendliness, enabling the synthesis of complex heterocycles in a single step with higher selectivity. The creativity and choice of reactants in MCRs have led to the development of more atom economical and eco-friendly approaches in synthesizing fused heterocyclic systems, further expanding the applications of this scaffold in drug development (Dhanalakshmi et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This leads to a reduction in the growth of tumor cells .
Biochemical Analysis
Biochemical Properties
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is responsible for phosphorylation of key components for cell proliferation . The compound’s interaction with CDK2 could potentially influence various biochemical reactions.
Cellular Effects
The compound has shown significant inhibitory effects on the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells . These effects suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction could lead to enzyme inhibition or activation and changes in gene expression.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-2-12(21)18-19-8-16-13-11(14(19)22)7-17-20(13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBXNRMWYLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)



![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)
![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)


![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)
